molecular formula C15H27N5O8 B12583379 Glycyl-L-valyl-L-serylglycyl-L-serine CAS No. 596112-02-6

Glycyl-L-valyl-L-serylglycyl-L-serine

Cat. No.: B12583379
CAS No.: 596112-02-6
M. Wt: 405.40 g/mol
InChI Key: QVJBZHDRZZFWAX-AUTRQRHGSA-N
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Description

Glycyl-L-valyl-L-serylglycyl-L-serine is a peptide compound composed of five amino acids: glycine, valine, serine, glycine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-serylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, valine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (serine, glycine, and serine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-serylglycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives with altered properties.

Scientific Research Applications

Glycyl-L-valyl-L-serylglycyl-L-serine has various scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications in drug development and delivery.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-serylglycyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: Another peptide with similar amino acid composition but different sequence and properties.

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: A peptide with a similar structure but different amino acid sequence.

Uniqueness

Glycyl-L-valyl-L-serylglycyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for specific interactions with biological targets, making it valuable for research and development in various fields.

Properties

CAS No.

596112-02-6

Molecular Formula

C15H27N5O8

Molecular Weight

405.40 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C15H27N5O8/c1-7(2)12(20-10(23)3-16)14(26)19-8(5-21)13(25)17-4-11(24)18-9(6-22)15(27)28/h7-9,12,21-22H,3-6,16H2,1-2H3,(H,17,25)(H,18,24)(H,19,26)(H,20,23)(H,27,28)/t8-,9-,12-/m0/s1

InChI Key

QVJBZHDRZZFWAX-AUTRQRHGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN

Origin of Product

United States

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